2-ヒドロキシ-6-メチルベンズアルデヒド

概要

説明

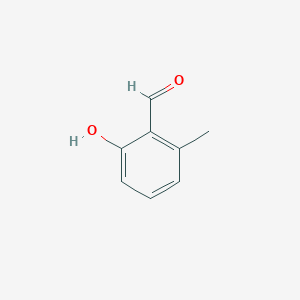

2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

2-Hydroxy-6-methylbenzaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a component in the study of pheromones, particularly in astigmatid mites.

Industry: It is utilized in the production of fragrances and flavoring agents.

作用機序

Target of Action

2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is a component of astigmatid mites, functioning as the alarm and sex pheromones . The primary targets of this compound are the olfactory receptors of these mites, which respond to the presence of the pheromone.

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the mites. This binding triggers a signal transduction pathway that leads to behavioral changes in the mites, such as attraction or repulsion .

Biochemical Pathways

It is known that the compound plays a role in the signaling pathways of astigmatid mites, influencing their behavior .

Result of Action

The action of 2-Hydroxy-6-methylbenzaldehyde results in behavioral changes in astigmatid mites. Depending on the concentration and context, these changes can include attraction, repulsion, or alarm responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-6-methylbenzaldehyde. For example, the presence of other pheromones or environmental chemicals may affect the mites’ response to the compound. Additionally, factors such as temperature, humidity, and light conditions could potentially influence the stability and effectiveness of the compound .

生化学分析

Biochemical Properties

This disruption can be achieved with redox-active compounds .

Cellular Effects

Benzaldehydes, including 2-Hydroxy-6-methylbenzaldehyde, have been found to have potent antifungal activity . They inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Molecular Mechanism

It is known that the oxygen in benzaldehydes can act as a nucleophile in competition with nitrogen, leading to the formation of a hemiketal .

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methylbenzaldehyde can be synthesized from m-cresol through a multi-step process. The synthetic route involves:

- Protection of the hydroxyl group using a tetrahydropyranyl group.

- Blocking the active site (6-position) with a trimethylsilyl group via lithiation and subsequent silylation.

- Formylation through lithiation and quenching with dimethylformamide.

- Deprotection using trifluoroacetic acid .

Industrial Production Methods: Industrial production of 2-Hydroxy-6-methylbenzaldehyde typically involves similar steps but on a larger scale, ensuring higher yields and purity. The process is optimized for cost-effectiveness and efficiency.

化学反応の分析

Types of Reactions: 2-Hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: The hydroxyl and aldehyde groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 2-Hydroxy-6-methylbenzoic acid.

Reduction: 2-Hydroxy-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

2-Hydroxy-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

2-Hydroxy-3-isopropyl-6-methylbenzaldehyde: Contains an additional isopropyl group.

Uniqueness: 2-Hydroxy-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone component and its potential antifungal activity set it apart from other benzaldehyde derivatives.

生物活性

2-Hydroxy-6-methylbenzaldehyde (also known as 2-hydroxy-6-methylbenzaldehyde or HMB) is a chemical compound with significant biological activity, particularly in the context of its role as a pheromone in various species of astigmatid mites. This article explores its synthesis, biological functions, and relevant research findings.

2-Hydroxy-6-methylbenzaldehyde has the molecular formula and is characterized by a hydroxyl group and an aldehyde functional group. The compound can be synthesized through several methods, one of which involves the protection of the hydroxyl group followed by lithiation and formylation processes. A notable synthesis method achieves a 44% overall yield from m-cresol through a four-step process that includes:

- Protection of the hydroxyl group.

- Blocking the active site via silylation.

- Formylation using dimethylformamide.

- Deprotection to yield the final product .

Biological Functions

Pheromone Activity

One of the most remarkable aspects of 2-hydroxy-6-methylbenzaldehyde is its function as an alarm and sex pheromone in astigmatid mites, specifically in species such as Tyrophagus perniciosus and Aleuroglyphus ovatus. These pheromones play critical roles in communication among mites, influencing behaviors related to mating and predator avoidance .

Table 1: Pheromone Functions of 2-Hydroxy-6-methylbenzaldehyde

| Function | Species | Description |

|---|---|---|

| Alarm Pheromone | Tyrophagus perniciosus | Alerts other mites to potential threats |

| Sex Pheromone | Aleuroglyphus ovatus | Attracts mates for reproduction |

Toxicological Profile

Despite its biological utility, 2-hydroxy-6-methylbenzaldehyde exhibits some toxicity. It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) upon contact . This toxicity profile necessitates careful handling in laboratory and industrial settings.

Research Findings

Recent studies have explored various aspects of 2-hydroxy-6-methylbenzaldehyde's biological activity:

- Microbiological Studies : Research indicates that this compound may be involved in microbiological contamination studies, particularly concerning counterfeit pharmaceuticals where it was detected as a contaminant .

- Chemical Decomposition : A study utilizing Density Functional Theory (DFT) has examined the decomposition pathways of 2-hydroxy-6-methylbenzaldehyde, revealing insights into its stability and potential breakdown products such as toluene .

- Ecological Impact : The ecological implications of pheromonal communication facilitated by this compound are significant for pest control strategies, suggesting that synthetic analogs could be developed for managing mite populations in agricultural settings .

Case Studies

Case Study 1: Pheromone Communication in Mites

A study on Tyrophagus perniciosus demonstrated that exposure to 2-hydroxy-6-methylbenzaldehyde significantly increased mating success rates among females when compared to controls lacking the pheromone. This finding underscores the compound's essential role in reproductive strategies within mite populations.

Case Study 2: Toxicity Assessment

In assessing the toxicity of various compounds used in pest control, 2-hydroxy-6-methylbenzaldehyde was found to have a lower toxicity profile compared to synthetic pesticides, suggesting potential for use in integrated pest management strategies that minimize environmental impact while effectively managing pest populations.

特性

IUPAC Name |

2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342864 | |

| Record name | 2-Hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-36-2 | |

| Record name | 2-Hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?

A1: 2-Hydroxy-6-methylbenzaldehyde (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]

Q2: How does 2-hydroxy-6-methylbenzaldehyde function as a sex pheromone?

A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []

Q3: What is the chemical structure of 2-hydroxy-6-methylbenzaldehyde?

A3: 2-Hydroxy-6-methylbenzaldehyde has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []

Q4: Can 2-hydroxy-6-methylbenzaldehyde be synthesized?

A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []

Q5: Has 2-hydroxy-6-methylbenzaldehyde been detected in other organisms?

A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []

Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?

A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []

Q7: What is the potential application of 2-hydroxy-6-methylbenzaldehyde in pest control?

A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]

Q8: Are there any analytical methods for detecting 2-hydroxy-6-methylbenzaldehyde?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]

Q9: What other compounds are frequently found with 2-hydroxy-6-methylbenzaldehyde in mite secretions?

A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。